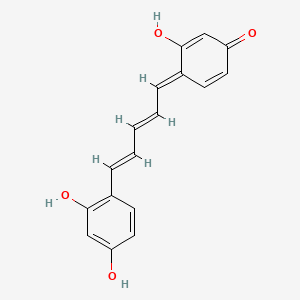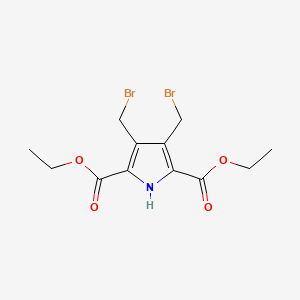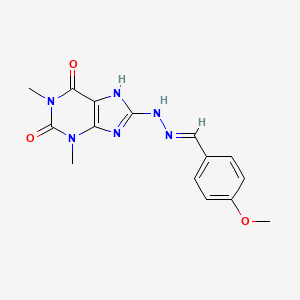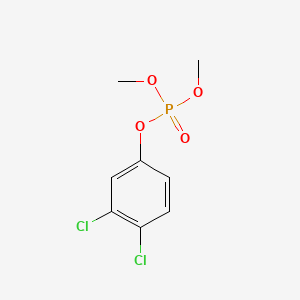![molecular formula C14H25NOSi B14448887 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine CAS No. 78675-99-7](/img/structure/B14448887.png)
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine is a chemical compound with a complex structure that includes a pyrrolidine ring, a cyclopentene ring, and a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine typically involves multiple steps, including the formation of the cyclopentene ring and the introduction of the trimethylsilyl group. One common synthetic route involves the reaction of cyclopentadiene with a suitable reagent to form the cyclopentene ring, followed by the addition of the trimethylsilyl group using trimethylsilyl chloride under specific reaction conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, where new atoms or groups are added to the molecule. This can be achieved using reagents like hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopentene and pyrrolidine rings provide structural rigidity, enabling the compound to fit into specific binding sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine can be compared with similar compounds such as:
1-Phenyl (trimethylsiloxy)ethylene: This compound also contains a trimethylsilyl group and is used in similar applications but has a different core structure.
1-(Trimethylsiloxy)cyclohexene: Another compound with a trimethylsilyl group, but with a cyclohexene ring instead of a cyclopentene ring.
Acetophenone enol trimethylsilyl ether: This compound has a similar functional group but differs in its overall structure and applications.
Eigenschaften
CAS-Nummer |
78675-99-7 |
|---|---|
Molekularformel |
C14H25NOSi |
Molekulargewicht |
251.44 g/mol |
IUPAC-Name |
trimethyl-[1-(2-pyrrolidin-1-ylcyclopenten-1-yl)ethenoxy]silane |
InChI |
InChI=1S/C14H25NOSi/c1-12(16-17(2,3)4)13-8-7-9-14(13)15-10-5-6-11-15/h1,5-11H2,2-4H3 |
InChI-Schlüssel |
GKGXPSWAANPHII-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=C(CCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)
![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)









![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)

